N-(6-chloropyridazin-3-yl)pentanamide
Overview
Description
N-(6-chloropyridazin-3-yl)pentanamide is a chemical compound characterized by the presence of a chlorinated pyridazine ring attached to a pentanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloropyridazin-3-yl)pentanamide typically involves the chlorination of pyridazine followed by the introduction of the pentanamide group. One common method includes:
Chlorination of Pyridazine: Pyridazine is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce the chlorine atom at the 6-position.
Amidation Reaction: The chlorinated pyridazine is then reacted with pentanoyl chloride in the presence of a base like triethylamine (TEA) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(6-chloropyridazin-3-yl)pentanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The pyridazine ring can be reduced under hydrogenation conditions to form dihydropyridazine derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products
Substitution: Formation of N-(6-aminopyridazin-3-yl)pentanamide or N-(6-thiocyanatopyridazin-3-yl)pentanamide.
Reduction: Formation of N-(6-chlorodihydropyridazin-3-yl)pentanamide.
Oxidation: Formation of N-(6-chloropyridazin-3-yl)pentanoic acid.
Scientific Research Applications
N-(6-chloropyridazin-3-yl)pentanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its structural features.
Materials Science: Investigated for its potential use in the synthesis of novel polymers and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(6-chloropyridazin-3-yl)pentanamide depends on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The chlorinated pyridazine ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing various molecular pathways.
Comparison with Similar Compounds
N-(6-chloropyridazin-3-yl)pentanamide can be compared with other chlorinated pyridazine derivatives such as:
N-(6-chloropyridazin-3-yl)acetamide: Similar structure but with a shorter acyl chain, which may affect its binding affinity and pharmacokinetic properties.
N-(6-chloropyridazin-3-yl)butanamide: Intermediate chain length, offering a balance between hydrophobicity and solubility.
N-(6-chloropyridazin-3-yl)hexanamide: Longer chain, potentially increasing hydrophobic interactions but possibly reducing solubility.
The uniqueness of this compound lies in its specific chain length, which can influence its biological activity and physical properties, making it a valuable compound for targeted applications.
Properties
IUPAC Name |
N-(6-chloropyridazin-3-yl)pentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c1-2-3-4-9(14)11-8-6-5-7(10)12-13-8/h5-6H,2-4H2,1H3,(H,11,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDMRCPOABMFRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647525 | |
Record name | N-(6-Chloropyridazin-3-yl)pentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868948-13-4 | |
Record name | N-(6-Chloropyridazin-3-yl)pentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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